3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide
Description
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide is a pyrazole-derived compound characterized by a 1H-pyrazole core substituted with a chloro group at position 4, a methyl group at position 5, and a branched propanamide side chain containing methyl and methylamino groups.
Properties
Molecular Formula |
C9H15ClN4O |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
3-(4-chloro-5-methylpyrazol-1-yl)-2-methyl-2-(methylamino)propanamide |
InChI |
InChI=1S/C9H15ClN4O/c1-6-7(10)4-13-14(6)5-9(2,12-3)8(11)15/h4,12H,5H2,1-3H3,(H2,11,15) |
InChI Key |
AIVXIQRXGPEROL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(C)(C(=O)N)NC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone, followed by chlorination and methylation to introduce the chloro and methyl substituents.
Attachment of the propanamide moiety: This involves the reaction of the substituted pyrazole with a suitable amide precursor under appropriate conditions to form the final compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Scientific Research Applications
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p from Molecules (2015) share a pyrazole-carboxamide backbone but differ in substituents on the aryl rings and pyrazole core. Key comparisons include:
| Compound | Substituents (Pyrazole/Amide) | Yield (%) | Melting Point (°C) | Molecular Formula | Key Spectral Data (¹H-NMR δ, ppm) |
|---|---|---|---|---|---|
| 3a | Phenyl, phenyl | 68 | 133–135 | C21H15ClN6O | 8.12 (s, 1H), 7.61–7.43 (m, 10H) |
| 3b | 4-Cl-phenyl, phenyl | 68 | 171–172 | C21H14Cl2N6O | 8.12 (s, 1H), 7.55–7.43 (m, 9H) |
| 3c | p-Tolyl, phenyl | 62 | 123–125 | C22H17ClN6O | 8.12 (s, 1H), 2.42 (s, 3H) |
| 3d | 4-F-phenyl, phenyl | 71 | 181–183 | C21H14ClFN6O | 7.51–7.21 (m, 9H) |
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 3b ) increase melting points compared to electron-donating groups (e.g., methyl in 3c ), suggesting stronger intermolecular interactions .
- Synthesis : All derivatives were synthesized via EDCI/HOBt-mediated coupling, indicating that the target compound might follow a similar route for amide bond formation .
- Bioactivity Inference: While bioactivity data are absent, the presence of cyano and chloro groups in 3a–3p correlates with enhanced metabolic stability in drug-like molecules .
Pyrazoline Derivatives ()
The pyrazoline analog 1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one features a saturated pyrazoline ring, contrasting with the unsaturated pyrazole core of the target compound.
Key Observations :
- Conformational Flexibility : The pyrazoline’s saturated ring may enhance binding to flexible enzyme pockets, whereas the rigid pyrazole core in the target compound could favor selectivity for structured targets .
- Activity Trends : Pyrazoline derivatives exhibit broad bioactivity (e.g., antitumor), suggesting that the target compound’s pyrazole scaffold could be optimized for similar applications .
Methylamino-Containing Compounds ()
Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime), a carbamate pesticide, shares a methylamino group with the target compound but differs in core structure (oxime vs. pyrazole).
Key Observations :
- Toxicity Risk: Aldicarb’s methylamino group contributes to its acetylcholinesterase inhibition. The target compound’s methylamino moiety warrants toxicity profiling to assess similar risks .
- Structural Divergence : The pyrazole-propanamide backbone may reduce off-target effects compared to Aldicarb’s carbamate structure, which is prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
